8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione
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Overview
Description
Benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable diketone to form the spirocyclic core. This is followed by nitration and methoxylation reactions to introduce the nitromethoxy group. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
Benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but lacks the nitromethoxy group.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a triazaspiro core and is known for its inhibitory activity on specific enzymes.
Uniqueness
Benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the nitromethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N3O7 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
benzyl 2-(nitromethoxy)-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H19N3O7/c21-14-10-17(15(22)20(14)27-12-19(24)25)6-8-18(9-7-17)16(23)26-11-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
BXISRYFWBYMHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2=O)OC[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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